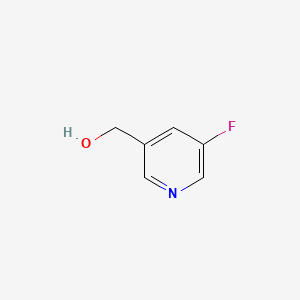

(5-Fluoropyridin-3-yl)methanol

Overview

Description

(5-Fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H6FNO It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a hydroxymethyl group is attached to the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoronicotinic acid.

Activation: The carboxylic acid group of 5-fluoronicotinic acid is activated using ethyl chloroformate in the presence of triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the above-mentioned synthetic route, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alcohol or amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: (5-Fluoropyridin-3-yl)carboxylic acid.

Reduction: this compound or (5-Fluoropyridin-3-yl)amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(5-Fluoropyridin-3-yl)methanol is being investigated for its potential as a bioactive molecule with various pharmacological effects. Its structure allows it to act as a building block for the synthesis of more complex compounds that may target specific biological pathways.

-

Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. For example, in cytotoxicity assays:

Cell Line IC50 (μM) MDA-MB-231 (Breast) 6.59 - 12.51 4T1 (Breast) 13.23 - 213.7 MRC-5 (Non-cancer) >200

These results indicate that while the compound may effectively target cancer cells, it shows selectivity towards non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing promising results against various bacterial strains. For instance, related derivatives have demonstrated strong inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of complex heterocyclic compounds used in drug development and agrochemicals. Its fluorinated pyridine structure enhances the reactivity and stability of synthesized products.

Anticancer Activity Study

A study focused on the anticancer properties of pyrazole derivatives containing a fluorinated pyridine moiety found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This duality highlights the potential for developing selective anticancer therapies based on this compound derivatives .

Antimicrobial Evaluation

Research on related compounds demonstrated effective antibacterial activity against Gram-positive bacteria. The ability to inhibit biofilm formation further supports their potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methanol depends on its specific application:

Pharmaceuticals: It may act by interacting with specific receptors or enzymes in the body, modulating their activity.

Biochemical Probes: It can bind to specific proteins or nucleic acids, altering their function or providing a means to track their activity.

Comparison with Similar Compounds

- (5-Fluoro-3-pyridyl)methanol

- (5-Fluoro-2-pyridyl)methanol

- (5-Fluoro-4-pyridyl)methanol

Comparison:

- Uniqueness: (5-Fluoropyridin-3-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can influence its reactivity and interaction with biological targets.

- Reactivity: The position of the substituents can affect the compound’s reactivity in chemical reactions, making this compound distinct in its behavior compared to other isomers .

Biological Activity

(5-Fluoropyridin-3-yl)methanol is a compound with promising biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 127.12 g/mol. The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position. This structural arrangement is significant as it influences the compound's reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. The following table summarizes key findings related to its biological activity:

| Biological Activity | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 4–64 µg/mL |

| Streptococcus pneumoniae | 4–64 µg/mL | |

| Antifungal | Candida albicans | Not specified |

These findings suggest that this compound could be developed into novel antibiotics or therapeutic agents.

The mechanism of action for this compound involves its interaction with various biological targets. Molecular docking studies have been employed to predict how this compound binds to specific proteins or enzymes relevant to disease processes. The presence of the fluorine atom enhances lipophilicity and alters electronic properties, which may improve binding affinities to biological targets.

Case Studies

- Antibacterial Evaluation : A study optimized a series of derivatives based on this compound, demonstrating that some compounds exhibited up to an 8-fold stronger inhibitory effect than linezolid, with MIC values as low as 0.25 µg/mL against gram-positive bacteria .

- Biofilm Inhibition : Another study highlighted the ability of certain derivatives to inhibit biofilm formation, which is crucial for treating persistent bacterial infections . The compounds not only inhibited biofilm formation but also showed favorable safety profiles in cytotoxicity assays.

Applications in Drug Development

The unique properties of this compound make it an attractive scaffold for drug discovery:

- Pharmaceutical Development : Its potential as an antimicrobial agent positions it as a candidate for new antibiotic therapies.

- Organic Synthesis : The reactive methanol group allows further chemical transformations, leading to the synthesis of more complex biologically active molecules.

Q & A

Q. What are the common synthetic routes for preparing (5-Fluoropyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves fluorination of pyridine precursors. A standard method includes reacting 5-methylpyridin-3-ylmethanol with fluorinating agents (e.g., KF or Selectfluor) under inert atmospheres to prevent side reactions. Continuous flow reactors can optimize yield and purity by enhancing temperature and pressure control . Alternative routes may employ halogen-exchange reactions using chlorinated precursors, where fluorine substitution is achieved via nucleophilic aromatic substitution. Solvent choice (e.g., DMSO or DMF) and catalyst selection (e.g., Cu(I) salts) significantly impact reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine environments, while and NMR resolve structural details (e.g., hydroxyl and pyridine ring protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strains in the pyridine ring .

- HPLC : Reverse-phase HPLC with UV detection ensures purity, especially for fluorinated byproducts .

Q. How does the fluorine substituent influence the electronic and steric properties of this compound, and what implications does this have for its reactivity?

Advanced Research Question

The fluorine atom exerts strong electron-withdrawing effects via inductive polarization, reducing electron density on the pyridine ring. This enhances stability against oxidation and directs electrophilic substitutions to meta/para positions. Steric effects are minimal due to fluorine’s small atomic radius, but its electronegativity increases hydrogen-bonding capacity at the hydroxyl group, impacting solubility and interactions with biological targets (e.g., enzymes) . These properties make the compound a versatile intermediate for synthesizing fluorinated pharmaceuticals or agrochemicals .

Q. What strategies resolve contradictions in crystallographic data when determining the structure of fluoropyridinyl derivatives?

Advanced Research Question

Discrepancies in crystallographic data (e.g., bond length anomalies or twinning) can be addressed by:

- High-Resolution Data Collection : Use synchrotron radiation to improve data quality.

- Software Refinement : SHELXL’s twin refinement module handles twinned crystals, while Olex2 integrates complementary tools for disorder modeling .

- Cross-Validation : Compare results with DFT-calculated geometries or spectroscopic data to confirm atomic positions .

Q. How can computational methods predict the biological activity of this compound, and what experimental validations are required?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to biological targets (e.g., kinase enzymes), leveraging fluorine’s hydrogen-bond acceptor properties .

- QSAR Models : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity data from analogs .

- Experimental Validation : In vitro assays (e.g., enzyme inhibition studies) and cytotoxicity profiling in cell lines validate predictions. For example, fluoropyridinyl derivatives have shown promise in modulating IDH1 activity in cancer models .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis of fluoropyridinyl derivatives?

Advanced Research Question

Scaling up requires addressing:

- Safety : Fluorinating agents (e.g., HF) demand specialized equipment and protocols .

- Purification : Continuous chromatography or fractional distillation isolates the product from regioisomers.

- Yield Optimization : Kinetic studies identify rate-limiting steps (e.g., fluorination), while DOE (Design of Experiments) models optimize temperature, pressure, and catalyst loading .

Q. How do steric and electronic effects of substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

Electron-withdrawing groups (e.g., -F) activate the ring toward Suzuki-Miyaura coupling at specific positions. Steric hindrance from adjacent substituents (e.g., methyl groups) may limit catalyst access, requiring bulky ligands (e.g., SPhos) or elevated temperatures. Computational studies (e.g., NBO analysis) quantify electronic effects, guiding catalyst selection .

Q. What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : Keep in amber vials under inert gas (N or Ar) at -20°C to prevent oxidation of the hydroxyl group.

- Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis.

- Stability Monitoring : Regular HPLC checks detect degradation products (e.g., fluoropyridine carboxylic acids) .

Q. How does the compound’s logP value correlate with its membrane permeability in biological systems?

Advanced Research Question

The fluorine atom increases logP (lipophilicity), enhancing passive diffusion across cell membranes. However, excessive hydrophobicity may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters). MD simulations predict permeability coefficients, validated via Caco-2 cell monolayers or PAMPA assays .

Q. What mechanistic insights explain regioselective fluorination in pyridine derivatives?

Advanced Research Question

Regioselectivity is governed by:

- Electronic Factors : Fluorination favors electron-deficient positions (e.g., para to electron-withdrawing groups).

- Transition-State Analysis : DFT calculations reveal energy barriers for alternative pathways, guiding reagent choice (e.g., DAST vs. Deoxo-Fluor) .

- Solvent Effects : Polar aprotic solvents stabilize charged intermediates, directing substitution patterns .

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGJYJXAFSEWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177141 | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22620-32-2 | |

| Record name | 5-Fluoro-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22620-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.